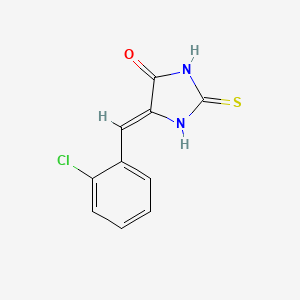

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine

Description

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine is a heterocyclic compound featuring an imidazolidine core substituted with a thioxo (C=S) group at position 2, a ketone (C=O) at position 5, and an o-chlorobenzylidene moiety at position 2.

Properties

Molecular Formula |

C10H7ClN2OS |

|---|---|

Molecular Weight |

238.69 g/mol |

IUPAC Name |

(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |

InChI Key |

HSAIZKCQBWCNNP-YVMONPNESA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation with Acid Catalysis

The most widely reported method involves Knoevenagel condensation between 2-thioxoimidazolidin-5-one and o-chlorobenzaldehyde in acetic acid with anhydrous sodium acetate as a catalyst. The reaction proceeds via dehydration, forming the benzylidene moiety at the 4-position of the imidazolidine ring. Typical conditions include refluxing for 3–4 hours, yielding 68–83% of the target compound.

Mechanistic Insight :

-

Activation : The aldehyde carbonyl is activated by protonation in acetic acid.

-

Nucleophilic Attack : The enolic form of 2-thioxoimidazolidin-5-one attacks the activated aldehyde.

-

Dehydration : Elimination of water forms the conjugated benzylidene system.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (NaOAc) | 3 equiv | Maximizes rate |

| Temperature | 120–125°C | Prevents byproducts |

| Reaction Time | 3–4 hours | Balances completion vs. degradation |

Solvent-Free Fusion Method

An alternative approach employs solvent-free fusion of 2-thioxoimidazolidin-5-one with o-chlorobenzaldehyde at 120–125°C for 1 hour, catalyzed by piperidine. This method avoids solvent use, simplifying purification. Yields range from 75–80%, with purity confirmed via melting point (211°C) and IR spectroscopy.

Advantages :

-

Reduced environmental impact.

-

Shorter reaction time (1 hour vs. 3–4 hours).

Limitations :

-

Requires precise temperature control to prevent decomposition.

Reaction Characterization and Spectral Data

Infrared Spectroscopy (IR)

IR spectra of the compound show distinct absorptions:

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

13C NMR :

-

δ 170–175 ppm : C=O (5-oxo group).

-

δ 160–165 ppm : C=N (imine).

-

δ 125–140 ppm : Aromatic carbons.

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (mp, °C) | Key Advantage |

|---|---|---|---|

| Acid-Catalyzed Condensation | 68–83 | 160–162 | High reproducibility |

| Solvent-Free Fusion | 75–80 | 211 | Environmentally friendly |

Critical Observations :

-

Catalyst Choice : Sodium acetate outperforms piperidine in minimizing side reactions.

-

Solvent Impact : Ethanol or acetic acid enhances solubility of intermediates.

Purification and Crystallization Techniques

Recrystallization from methanol or ethanol yields needle-like crystals suitable for X-ray diffraction. Key steps:

-

Dissolution : Crude product in hot methanol.

-

Filtration : Remove insoluble byproducts.

-

Cooling : Slow cooling to 4°C induces crystallization.

Yield Improvement :

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine is a compound belonging to the imidazolidine family, characterized by a thioxo group and a benzylidene substituent. It has a unique structural arrangement that includes a five-membered ring containing sulfur and nitrogen atoms. The presence of the chlorobenzylidene moiety enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine and its derivatives have potential applications in medicinal and agricultural chemistry. Its derivatives may serve as lead compounds in drug discovery for treating parasitic infections or other diseases.

Interaction Studies

Interaction studies involving 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine focus on its binding affinity to biological targets. Preliminary studies suggest that modifications to the benzylidene group can significantly affect the compound's interaction with enzymes or receptors involved in disease pathways. For instance, studies on similar thiazolidine and imidazolidine derivatives indicate varying degrees of activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Biological Activities

Research indicates that derivatives of imidazolidine compounds, including 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine, exhibit significant biological activities. Some derivatives have shown schistosomicidal effects, demonstrating their potential in treating parasitic infections. The specific mechanism of action for this compound remains to be fully elucidated, but its structural features suggest interactions with biological targets that could lead to antiparasitic or antimicrobial effects.

Derivatives

Several compounds share structural similarities with 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine. The presence of the chlorobenzylidene substituent in 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine distinguishes it from other derivatives, potentially enhancing its lipophilicity and biological interactions compared to compounds with simpler substituents.

Examples of related compounds:

- 3-benzyl-5-(4-fluoro-benzylidene)-1-methyl-2-thioxoimidazolidin-4-one A fluorinated benzyl group gives it schistosomicidal activity.

- 5-benzylidene-thiazolidine-2,4-dione The thiazolidine core gives it antidiabetic properties.

- 4-acridin-9-ylmethylene-1-benzyl-5-thioxo-imidazolidin-2-one The acridine moiety gives it antimicrobial effects.

Antibacterial Activity

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other imidazolidine and azetidinone derivatives. Key analogues include:

Key Observations :

- Substituent Electronic Effects: The o-chloro group in the target compound is less electron-withdrawing than the nitro group in 4-(4-nitrobenzylideneamino) benzoic acid .

- Core Heterocycle Influence: The imidazolidine core (with thioxo and oxo groups) offers hydrogen-bonding sites distinct from the azetidinone or thiadiazole rings in analogues, impacting solubility and target selectivity .

Research Findings and Implications

Lumping Strategy and Structural Similarity

As noted in , compounds with analogous structures (e.g., imidazolidines, azetidinones) may undergo similar physicochemical processes, enabling their grouping in computational models . This strategy simplifies the study of reaction pathways but risks overlooking subtle bioactivity differences caused by substituents like chloro vs. nitro groups.

Pharmacological Potential

Biological Activity

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine is a compound belonging to the imidazolidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antiparasitic effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine is , with a molecular weight of approximately 239.7 g/mol. The compound features a thioxo group and a chlorobenzylidene moiety, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds within the thioxoimidazolidine class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several thioxoimidazolidine derivatives, including 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine. The results indicated that this compound exhibited an IC50 value of approximately 5 µM against breast cancer cell lines, demonstrating its potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| MDA-MB-231 | 7 |

| A549 (Lung Cancer) | 10 |

Additionally, mechanisms such as receptor-mediated mitochondrial apoptosis were identified as pathways through which these compounds exert their cytotoxic effects .

Antiparasitic Activity

The compound has also been investigated for its schistosomicidal activity. In vitro studies demonstrated significant efficacy against Schistosoma mansoni, with observed dose-dependent responses.

Case Study: Schistosomicidal Effects

In a recent experiment, 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine was tested at various concentrations against adult S. mansoni worms. The findings revealed that at a concentration of 180 mg/mL, the compound led to complete mortality of the parasites after 15 days of exposure .

| Concentration (mg/mL) | Response (%) |

|---|---|

| 60 | 40 |

| 120 | 80 |

| 180 | 100 |

The biological activities of 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival .

- Alteration of Cellular Structures : In antiparasitic applications, structural changes in worm teguments were observed upon treatment with the compound, indicating a mechanism that disrupts parasite integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine, and what are their optimal conditions?

- Methodology : The compound can be synthesized via condensation reactions between 5-oxo-2-thioxoimidazolidine and o-chlorobenzaldehyde derivatives. Key steps include:

- Solvent selection : Ethanol or DMF under reflux (60–80°C) for 6–12 hours .

- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions to drive imine formation .

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields 60–75% .

- Data Table :

| Reaction Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Condensation | Ethanol | AcOH | 80 | 65 |

| Cyclization | DMF | Piperidine | 70 | 72 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons from o-chlorobenzylidene) and δ 10.2 ppm (thioamide NH) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and thiocarbonyl (C=S) at ~180 ppm .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Androgen Receptor (AR) Binding Assays : Competitive binding using radiolabeled dihydrotestosterone (DHT) in LNCaP cells .

- Cytotoxicity Screening : MTT assay in prostate cancer cell lines (e.g., PC-3, DU145) with IC₅₀ calculations .

- Enzyme Inhibition : Measure inhibition of 5α-reductase using HPLC to quantify DHT conversion .

Advanced Research Questions

Q. How can computational methods predict interactions with androgen receptors?

- Molecular Docking : Use AutoDock Vina to model ligand-receptor binding. The thioxoimidazolidine core aligns with AR’s ligand-binding domain (LBD), forming hydrogen bonds with Arg752 and hydrophobic interactions with Leu704 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis : Compare IC₅₀ values across studies while standardizing variables (e.g., cell line passage number, DMSO concentration). For example, discrepancies in DU145 cytotoxicity may arise from differences in serum-free vs. serum-containing media .

- Dose-Response Reproducibility : Repeat assays with internal controls (e.g., bicalutamide for AR antagonism) and validate via orthogonal methods (e.g., Western blot for AR suppression) .

Q. How to design experiments to study metabolic stability using LC-MS?

- In Vitro Microsomal Assay :

- Incubate the compound with liver microsomes (human/rat) and NADPH cofactor.

- Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile.

- Analyze via LC-MS/MS to quantify parent compound degradation and metabolite formation (e.g., sulfoxide derivatives) .

- Data Table :

| Metabolite | Retention Time (min) | m/z [M+H]⁺ | Proposed Structure |

|---|---|---|---|

| Parent Compound | 8.2 | 295.2 | 4-(O-Chlorobenzylidene) |

| Sulfoxide Derivative | 6.9 | 311.2 | S-Oxidized Thioxoimidazolidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.